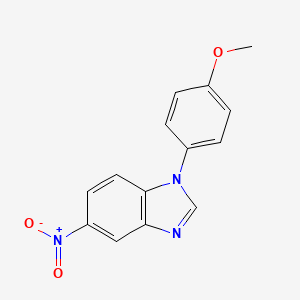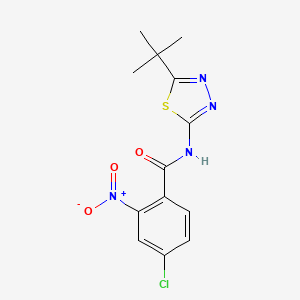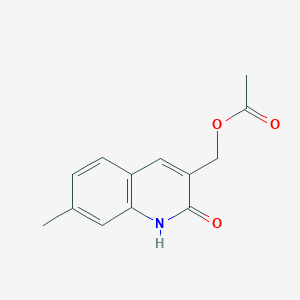![molecular formula C14H16F3NO B5880477 N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
CPP-115 exerts its pharmacological effects by inhibiting the enzyme N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase, which is responsible for the breakdown of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide. By inhibiting this enzyme, CPP-115 increases the levels of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This effect has been demonstrated in both animal models and human studies, suggesting that CPP-115 may have therapeutic potential for various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 for lab experiments is its potency and selectivity for N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibition. This allows for precise modulation of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, which can be useful for studying the role of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in various physiological and pathological processes. However, one limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibitors that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of CPP-115 in various neurological and psychiatric disorders. Finally, research is needed to explore the potential applications of CPP-115 in other areas of medicine, such as pain management and cancer treatment.
Synthesemethoden
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with cyclohexanone, followed by conversion to the carboxamide using a suitable reagent. Alternatively, CPP-115 can be synthesized through the reaction of 3-(trifluoromethyl)benzoyl chloride with cyclohexylamine.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The compound has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons.
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLGOGSVJNBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)



![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)

